molecular formula C19H21N3O4S B4015801 N-[1-(hydroxymethyl)propyl]-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide

N-[1-(hydroxymethyl)propyl]-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide

Cat. No. B4015801
M. Wt: 387.5 g/mol
InChI Key: JTRDNGGMBQVVIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those with phthalazinyl groups, typically involves one-step or two-step reactions that introduce the sulfonyl and phthalazinyl moieties to the benzene ring. One approach includes the reaction of aminoguanidines with ortho-carbonyl benzoic acids, which has been used to synthesize novel derivatives with significant biological activities (Sławiński et al., 2014). Such methodologies highlight the versatility and adaptability of benzenesulfonamide compounds' synthesis routes.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which may be further substituted with various functional groups, including phthalazinyl moieties. These structures are often confirmed and analyzed through spectroscopic methods such as FT-IR, NMR, and single-crystal X-ray diffraction, providing detailed insights into their geometric and electronic configurations (Xiao et al., 2022).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in a variety of chemical reactions, demonstrating a range of chemical properties. These include the ability to act as inhibitors for enzymes such as carbonic anhydrase, indicating a potential for pharmacological applications. The chemical reactivity of these compounds can be influenced by substituents on the benzene ring, as seen in their synthesis and functionalization reactions (Nocentini et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often determined experimentally through techniques like DFT calculations, which can predict vibrational frequencies, molecular electrostatic potential, and other relevant parameters. Such studies provide essential insights into the compound's behavior in different environments and under various conditions (Ceylan et al., 2015).

properties

IUPAC Name

N-(1-hydroxybutan-2-yl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-14(11-23)22-27(25,26)17-10-13(9-8-12(17)2)18-15-6-4-5-7-16(15)19(24)21-20-18/h4-10,14,22-23H,3,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRDNGGMBQVVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-hydroxybutan-2-yl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(hydroxymethyl)propyl]-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
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N-[1-(hydroxymethyl)propyl]-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
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N-[1-(hydroxymethyl)propyl]-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
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N-[1-(hydroxymethyl)propyl]-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
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N-[1-(hydroxymethyl)propyl]-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
Reactant of Route 6
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N-[1-(hydroxymethyl)propyl]-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide

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